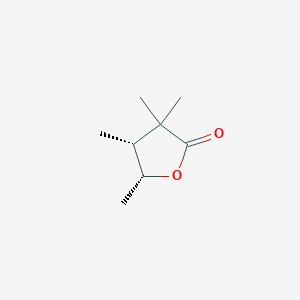
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, cis- is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring with four methyl groups attached at specific positions The “cis-” designation indicates the spatial arrangement of these methyl groups on the same side of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a precursor with the necessary functional groups, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and selectivity for the cis- isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: The methyl groups on the furanone ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated furanone derivatives.
Substitution: Formation of halogenated furanone derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Inden-1-one, 2,3-dihydro-3,3,5,6-tetramethyl-
- 1H-Inden-1-one, 2,3-dihydro-
- 1H-Indene, 2,3-dihydro-1,3-dimethyl-
Uniqueness
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, cis- is unique due to its specific arrangement of methyl groups and the cis- configuration. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61747-62-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4R,5R)-3,3,4,5-tetramethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-6(2)10-7(9)8(5,3)4/h5-6H,1-4H3/t5-,6+/m0/s1 |
InChI Key |
GWBYXOGWPCFCSB-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)C1(C)C)C |
Canonical SMILES |
CC1C(OC(=O)C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















